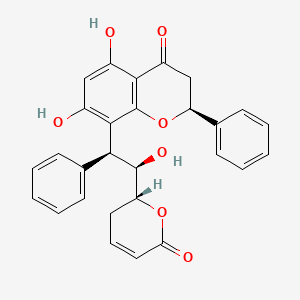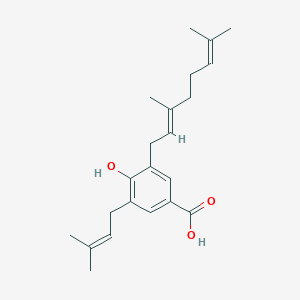
Myrsinoic acid A
Overview
Description
Myrsinoic acid A is an anti-chronic inflammatory agent that is also a DNA polymerase λ-specific inhibitor .
Molecular Structure Analysis
The molecular formula of Myrsinoic acid A is C22H30O3 . It has a molecular weight of 342.47 . The IUPAC name is 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid .Scientific Research Applications
Anti-Inflammatory Applications
Myrsinoic acid A has been identified as an anti-inflammatory compound. Research indicates that derivatives of Myrsinoic acid A, specifically Myrsinoic acids B, C, and F, have shown effectiveness in suppressing TPA-induced edema in mouse ears, with Myrsinoic acid F being the most active . This suggests potential therapeutic applications for Myrsinoic acid A in treating inflammatory conditions.
Antimicrobial Activity
Studies have explored the antimicrobial properties of Myrsinoic acid A. While Myrsinoic acid A itself did not show activity against selected microorganisms, its hydrogenated and acetylated derivatives were active against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . This points to its potential use in developing new antimicrobial agents after structural modification.
Cancer Research
The anti-inflammatory properties of Myrsinoic acid A derivatives suggest a role in cancer research. Chronic inflammation is a known risk factor for various types of cancer, and compounds that can reduce inflammation may also contribute to cancer prevention or therapy .
Dermatological Applications
Given its anti-inflammatory effects, Myrsinoic acid A could be investigated for its efficacy in treating skin conditions characterized by inflammation, such as psoriasis, eczema, and dermatitis .
Pain Management
The ability of Myrsinoic acid A derivatives to suppress inflammation could also be harnessed for pain management, particularly in conditions where inflammation is a source of pain .
Wound Healing
The antimicrobial and anti-inflammatory properties of Myrsinoic acid A derivatives may support wound healing. By reducing inflammation and preventing infection, these compounds could aid in the recovery of damaged tissues .
Veterinary Medicine
Myrsinoic acid A’s derivatives’ anti-inflammatory and antimicrobial effects could be applied in veterinary medicine, offering a natural alternative for treating infections and inflammatory conditions in animals .
Pharmaceutical Development
The research on Myrsinoic acid A and its derivatives can inform the development of new pharmaceuticals. By understanding the structure-activity relationship, chemists can design and synthesize new compounds with enhanced biological activity .
Mechanism of Action
Target of Action
Myrsinoic Acid A, a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted by a geranyl group at position 3 and a prenyl group at position 5 , primarily targets methioninase , an enzyme involved in the metabolism of the amino acid methionine . Methioninase plays a crucial role in various biological processes, including the synthesis of proteins and other important biomolecules.
Mode of Action
Myrsinoic Acid A acts as an inhibitor of methioninase . By binding to this enzyme, it prevents the normal breakdown of methionine, leading to a decrease in the production of methionine metabolites. This inhibition can disrupt various biochemical processes that rely on these metabolites, leading to the compound’s observed biological effects.
Biochemical Pathways
The primary biochemical pathway affected by Myrsinoic Acid A is the methionine metabolism pathway . By inhibiting methioninase, Myrsinoic Acid A disrupts the normal breakdown of methionine, leading to alterations in the levels of various downstream metabolites. This can have wide-ranging effects on cellular function, as methionine and its metabolites play key roles in a variety of biological processes.
Result of Action
The inhibition of methioninase by Myrsinoic Acid A leads to a decrease in the production of methionine metabolites . This can disrupt various biochemical processes that rely on these metabolites, potentially leading to a variety of molecular and cellular effects. For example, Myrsinoic Acid A has been found to exhibit anti-inflammatory activity , which could be a result of its impact on methionine metabolism.
properties
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-15(2)7-6-8-17(5)10-12-19-14-20(22(24)25)13-18(21(19)23)11-9-16(3)4/h7,9-10,13-14,23H,6,8,11-12H2,1-5H3,(H,24,25)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGLLRPXXXJER-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Myrsinoic acid A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



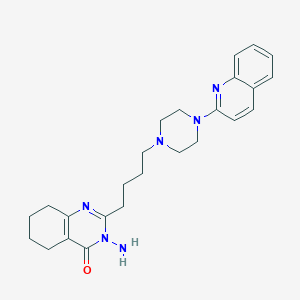
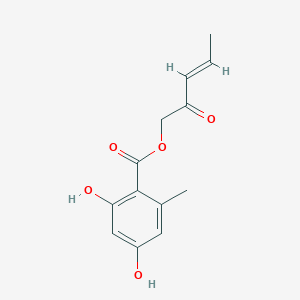
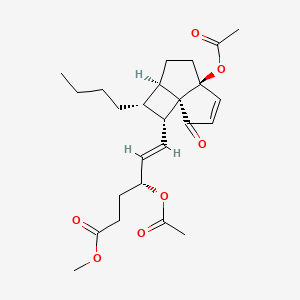

![9-[2-(4-Isopropylphenoxy)ethyl]adenine](/img/structure/B1245658.png)
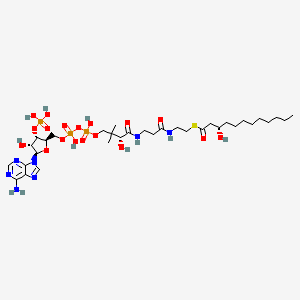
![(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol](/img/structure/B1245663.png)
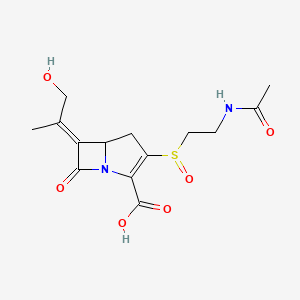
![4-[5-(4-Amino-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B1245667.png)
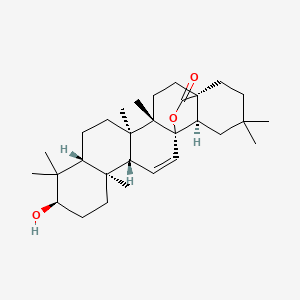
![(3Ar,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1245671.png)

